molecular formula C7H11Cl2N3O3 B2476006 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride CAS No. 2241127-80-8

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride

Cat. No.: B2476006
CAS No.: 2241127-80-8
M. Wt: 256.08
InChI Key: ZPRDDRBIQFPWCP-UHFFFAOYSA-N
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Description

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride (CAS 2241127-80-8) is a synthetic, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and chemical biology research . This compound features a pyrimidine heterocycle, a six-membered aromatic ring containing two nitrogen atoms, attached to the β-carbon of an alanine backbone, and is supplied as a dihydrochloride salt to enhance its solubility in aqueous solutions . The pyrimidine ring is a privileged scaffold in drug discovery, known for its role in various therapeutic agents, which makes this amino acid analogue a valuable building block for the development of novel bioactive molecules . This compound serves as a key precursor in the synthesis of more complex molecular architectures. Its primary research applications include use as a building block in pharmaceutical development, particularly for creating kinase inhibitors where the pyrimidine ring can facilitate interactions with ATP-binding pockets . Furthermore, pyrimidine-derived α-amino acids are of great interest in the development of fluorescent probes . The π-deficient nature of the pyrimidine ring, especially when combined with specific substituents, can lead to charge-transfer-based fluorescence, making such compounds suitable for applications in cellular imaging and spectroscopy . The dihydrochloride salt form is particularly suited for biochemical and pharmaceutical research requiring aqueous solubility . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c8-4(7(12)13)3-5-9-2-1-6(11)10-5;;/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRDDRBIQFPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride is C8H10Cl2N2O3C_8H_{10}Cl_2N_2O_3. The compound has a molecular weight of approximately 232.08 g/mol. Its structure includes an amino group, a carboxylic acid, and a pyrimidine moiety, which contribute to its reactivity and interactions with biological systems.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various chemical reactions such as condensation and substitution.
  • Reagent in Organic Reactions : It acts as a reagent in reactions involving nucleophilic substitutions or coupling reactions, facilitating the development of new compounds.

2. Biology

  • Enzyme Activity Studies : The structural similarity of this compound to certain biological molecules makes it valuable for studying enzyme activities and protein interactions. For instance, it can be used to investigate the mechanisms of enzymatic reactions where similar substrates are involved.
  • Drug Development : Its unique properties suggest potential applications in drug design, particularly in targeting specific enzymes or receptors due to its ability to form hydrogen bonds and other interactions with active sites.

3. Industry

  • Production of Specialty Chemicals : This compound can be employed in the manufacturing of specialty chemicals that require specific functional groups or properties. Its versatility makes it suitable for creating materials with tailored characteristics for various applications.

Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride with specific enzymes involved in metabolic pathways. Using kinetic assays, researchers demonstrated that this compound could act as an inhibitor for certain enzymes, suggesting its potential role in developing therapeutic agents targeting metabolic disorders.

Case Study 2: Synthesis of Novel Compounds
In another research project, this compound was used as a starting material to synthesize novel pyrimidine derivatives. The resulting compounds exhibited improved biological activity against specific cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism by which 2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and oxo groups in the structure allow it to form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s pyrimidine-6-one moiety distinguishes it from analogs with alternative heterocycles:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrimidine 6-oxo Not explicitly provided ~273 (estimated)
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride Pyridine 5-Cl C₈H₁₁Cl₃N₂O₂ 273.5
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride 1,2,4-Triazole 4-methyl C₆H₁₂Cl₂N₄O₂ 243.1
(S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid Phenyl 3,5-Cl, 4-OH C₉H₇Cl₂NO₃ Not provided

Key Insights :

  • Pyrimidine vs.
  • Triazole Derivatives : The triazole ring in introduces a smaller, more electron-rich heterocycle, which could alter metabolic stability or bioavailability .

Pharmacological and Biochemical Profiles

  • GluK1 Receptor Targeting: The compound in , (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid, acts as a selective GluK1 radioligand, suggesting that pyrimidine derivatives may have central nervous system (CNS) applications .
  • Antimicrobial and Anticancer Potential: Chlorinated pyridine derivatives (e.g., ) are often explored for antimicrobial activity, while brominated analogs () may serve as kinase inhibitors .
  • Amino Acid Scaffolds: Compounds like L-histidine dihydrochloride () are used in protein synthesis, whereas the target compound’s pyrimidine core could enable nucleotide-like interactions .

Physicochemical Properties

Property Target Compound (Estimated) 5-Chloropyridine Analog Triazole Analog
Water Solubility High (dihydrochloride salt) High Moderate
Melting Point Not available Not reported Not reported
Stability Likely stable Stable under anhydrous conditions Sensitive to moisture

Notes:

  • Dihydrochloride salts generally improve aqueous solubility, critical for in vitro assays .
  • Stability varies with substituents; chlorinated analogs may require inert storage conditions .

Biological Activity

2-Amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride, with the CAS number 2241127-80-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid; dihydrochloride is C7H11Cl2N3O3C_7H_{11}Cl_2N_3O_3, with a molecular weight of 256.08 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.

PropertyValue
CAS Number2241127-80-8
Molecular FormulaC7H11Cl2N3O3
Molecular Weight256.08 g/mol

Antiviral Activity

Research indicates that compounds containing a β-amino acid moiety, such as this pyrimidine derivative, can exhibit antiviral properties. For instance, derivatives similar to this compound have shown activity against various viruses, including HSV-1 and VSV. In vitro studies have demonstrated that certain structural modifications enhance antiviral potency, suggesting that the incorporation of the pyrimidine ring could be beneficial for developing antiviral agents .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Case Study:
A study evaluating the antimicrobial effects of various β-amino acids found that certain derivatives exhibited MIC values as low as 0.0048 mg/mL against E. coli and S. aureus, highlighting the importance of specific functional groups in enhancing activity .

The mechanism through which 2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid exerts its biological effects may involve interference with nucleic acid synthesis or protein synthesis pathways due to its structural similarity to nucleobases. The presence of the pyrimidine ring is hypothesized to interact with viral RNA polymerases or bacterial ribosomes, inhibiting their function .

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on various cell lines. For instance, studies involving PBMCs (peripheral blood mononuclear cells) demonstrated that certain derivatives could modulate immune responses by inhibiting TNF-alpha production in response to LPS stimulation . This suggests a potential role in anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and amino acid backbone significantly influence biological activity. Variations in substituents can lead to enhanced potency against specific pathogens or improved therapeutic profiles .

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